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Compound of Interest

Compound Name:
1-(2-Chloro-4-

nitrophenyl)piperazine

Cat. No.: B040364 Get Quote

Introduction
1-(2-Chloro-4-nitrophenyl)piperazine is a substituted piperazine derivative of significant

interest in medicinal chemistry and drug development. Its molecular structure, featuring a

chloro and a nitro group on the phenyl ring attached to a piperazine moiety, makes it a versatile

scaffold for the synthesis of a wide range of biologically active compounds.[1][2] Accurate

characterization of this intermediate is paramount for ensuring the identity, purity, and quality of

downstream products. This technical guide provides an in-depth analysis of the spectroscopic

data for 1-(2-Chloro-4-nitrophenyl)piperazine (CAS No: 114878-60-3), focusing on Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The interpretation of this data is crucial for researchers and scientists engaged in the

synthesis and application of this compound.

Molecular Structure and Physicochemical
Properties
A foundational understanding of the molecular structure is essential for the interpretation of its

spectroscopic data.

Molecular Formula: C₁₀H₁₂ClN₃O₂[3][4][5]

Molecular Weight: 241.68 g/mol [3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b040364?utm_src=pdf-interest
https://www.benchchem.com/product/b040364?utm_src=pdf-body
https://asianpubs.org/index.php/ajchem/article/download/13102/13079
https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.benchchem.com/product/b040364?utm_src=pdf-body
https://fluorochem.co.uk/product/F024807/
https://vibrantpharma.com/product/1-2-chloro-4-nitrophenylpiperazine/
https://www.sigmaaldrich.com/SG/en/product/aldrich/vbp00403
https://fluorochem.co.uk/product/F024807/
https://vibrantpharma.com/product/1-2-chloro-4-nitrophenylpiperazine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Appearance: Solid[3]

Melting Point: 105 to 106°C[3]

The diagram below illustrates the chemical structure of 1-(2-Chloro-4-nitrophenyl)piperazine
with atom numbering for NMR assignments.

Caption: Molecular structure of 1-(2-Chloro-4-nitrophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Chloro-4-
nitrophenyl)piperazine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1-8.2 d 1H Ar-H (H-3)

~7.9-8.0 dd 1H Ar-H (H-5)

~7.1-7.2 d 1H Ar-H (H-6)

~3.2-3.4 t 4H
Piperazine (-CH₂-N-

Ar)

~3.0-3.2 t 4H Piperazine (-CH₂-NH)

~2.0-2.5 s (broad) 1H Piperazine (-NH)

Note: The chemical shifts are approximate and can vary based on the solvent and

concentration.

Interpretation of ¹H NMR Spectrum
The proton NMR spectrum of 1-(2-Chloro-4-nitrophenyl)piperazine is expected to show

distinct signals corresponding to the aromatic and piperazine protons.

Aromatic Region: The three protons on the substituted phenyl ring will appear in the

downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group (H-3) is

expected to be the most deshielded, appearing as a doublet. The proton meta to the nitro

group and ortho to the chlorine (H-5) will likely appear as a doublet of doublets, and the

proton ortho to the piperazine nitrogen (H-6) as a doublet.

Piperazine Region: The eight protons of the piperazine ring will resonate in the upfield

region. The four protons on the carbons adjacent to the aromatic ring (C2' and C6') are

expected to be slightly more deshielded than the four protons on the carbons adjacent to the

secondary amine (C3' and C5'). These will likely appear as triplets due to coupling with the

adjacent CH₂ groups. The proton on the secondary amine (N4'-H) will appear as a broad

singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~150-155 Ar-C (C-2)

~145-150 Ar-C (C-4)

~125-130 Ar-C (C-6)

~120-125 Ar-C (C-5)

~115-120 Ar-C (C-3)

~110-115 Ar-C (C-1)

~50-55 Piperazine (-CH₂-N-Ar)

~45-50 Piperazine (-CH₂-NH)

Note: The chemical shifts are approximate and based on typical values for similar structures.

Interpretation of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six signals for the aromatic carbons and

two signals for the piperazine carbons.

Aromatic Carbons: The carbon attached to the electron-withdrawing nitro group (C-4) and

the carbon attached to the nitrogen of the piperazine ring (C-2) will be significantly

deshielded. The carbon bearing the chlorine atom (C-1) will also be downfield. The

remaining aromatic carbons will appear at relatively higher fields.

Piperazine Carbons: The two sets of equivalent methylene carbons in the piperazine ring will

give rise to two distinct signals. The carbons closer to the aromatic ring (C2' and C6') are

expected to be at a slightly lower field than the carbons adjacent to the secondary amine

(C3' and C5').

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a suitable

solvent on a salt plate.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Medium N-H stretch (piperazine)

~3000-3100 Medium Aromatic C-H stretch

~2800-3000 Medium
Aliphatic C-H stretch

(piperazine)

~1580-1620 Strong Aromatic C=C stretch

~1500-1550 Strong Asymmetric NO₂ stretch

~1330-1370 Strong Symmetric NO₂ stretch

~1200-1300 Strong C-N stretch (aromatic amine)

~1100-1200 Medium C-N stretch (aliphatic amine)

~700-800 Strong C-Cl stretch

Interpretation of IR Spectrum
The IR spectrum provides key information about the functional groups present in 1-(2-Chloro-
4-nitrophenyl)piperazine.

N-H Stretch: A medium intensity band in the region of 3300-3400 cm⁻¹ is characteristic of the

N-H stretching vibration of the secondary amine in the piperazine ring.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while

aliphatic C-H stretches from the piperazine ring appear below 3000 cm⁻¹.
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Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands

corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹)

stretching vibrations.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring are typically observed in

the 1580-1620 cm⁻¹ region.

C-N and C-Cl Stretches: The C-N stretching vibrations for both the aromatic and aliphatic

amines will be present, as well as the characteristic C-Cl stretch at lower wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

after separation by gas or liquid chromatography.

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or

Electron Impact (EI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Mass Spectral Data (Predicted)
m/z Ion

241/243 [M]⁺ (Molecular ion)

242/244 [M+H]⁺ (Protonated molecule)

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of

approximately 3:1.

Interpretation of Mass Spectrum
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The mass spectrum will confirm the molecular weight of the compound.

Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 241, with a

corresponding isotope peak at m/z 243 due to the presence of the ³⁷Cl isotope. The relative

intensity of these peaks will be approximately 3:1.

Protonated Molecule: In ESI-MS, the protonated molecule ([M+H]⁺) will be observed at m/z

242 and 244.

Fragmentation: Common fragmentation pathways for piperazine derivatives involve cleavage

of the piperazine ring. The specific fragmentation pattern will depend on the ionization

method used.

Mass Spectrometry Workflow

Sample Introduction Ionization (ESI or EI) Mass Analysis Detection & Data Analysis

Click to download full resolution via product page

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion
The comprehensive spectroscopic analysis of 1-(2-Chloro-4-nitrophenyl)piperazine using

NMR, IR, and MS provides a detailed and self-validating characterization of its molecular

structure. The data presented in this guide, including characteristic chemical shifts, vibrational

frequencies, and mass-to-charge ratios, serves as a crucial reference for researchers in the

fields of synthetic chemistry and drug discovery. Adherence to the outlined experimental

protocols will ensure the acquisition of high-quality data, enabling the unambiguous

identification and quality control of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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